2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Lipophilicity Drug Design Medicinal Chemistry

Leverage this 98% pure 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride (CAS 1170364-71-2) as a distinct 2-substituted arylpiperidine scaffold. Its regioisomeric positioning provides a unique vector for CNS target SAR (MCHr1, sigma receptors, monoamine transporters), enabling differentiation from 3- and 4-substituted analogs. The 0.13-unit higher LogP (2.715) suggests enhanced CNS penetration. Use it as a versatile intermediate for fluorinated libraries to optimize metabolic stability. Ideal as a reference standard for regioisomer quantification by HPLC/LC-MS. Available in research quantities with competitive pricing.

Molecular Formula C13H19ClFNO
Molecular Weight 259.75 g/mol
CAS No. 1170364-71-2
Cat. No. B1341339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
CAS1170364-71-2
Molecular FormulaC13H19ClFNO
Molecular Weight259.75 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2CCCCN2)F.Cl
InChIInChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H
InChIKeyMXUIXMWQPZZGDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride (CAS 1170364-71-2): A Differentiated Piperidine Building Block for Medicinal Chemistry


2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride (CAS 1170364-71-2) is a synthetic piperidine derivative with a molecular formula of C13H19ClFNO and a molecular weight of 259.75 g/mol . It belongs to the class of arylpiperidines, featuring a piperidine ring substituted at the 2-position with a 3-fluoro-4-methoxybenzyl group . The compound is commercially available in 98% purity from multiple suppliers as a research chemical for use in medicinal chemistry, receptor binding, and enzyme inhibition studies .

Why 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride (CAS 1170364-71-2) Cannot Be Replaced by Its 3- or 4-Substituted Piperidine Analogs


In medicinal chemistry, the position of substitution on the piperidine ring is a critical determinant of biological activity and molecular interactions. The 2-substituted piperidine scaffold of 1170364-71-2 creates a distinct three-dimensional conformation and electronic environment compared to its 3- and 4-substituted regioisomers . This positional specificity influences target binding, selectivity, and pharmacokinetic properties . In MCHr1 antagonist programs, the 4-substituted piperidine derivative (CHEMBL214768) has demonstrated nanomolar potency (IC50 = 24 nM in binding assays, 168 nM in functional assays), illustrating how the 2-position substitution pattern in the target compound may confer a different selectivity and efficacy profile compared to alternative regioisomers [1].

Quantitative Evidence for Selecting 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride (CAS 1170364-71-2) Over Its Regioisomeric Analogs


Lipophilicity Differentiation: 2-Substituted Piperidine Exhibits Higher LogP Than 3-Substituted Analog

The 2-substituted piperidine derivative 1170364-71-2 demonstrates a calculated LogP of 2.715, which is 0.13 log units higher than the 3-substituted regioisomer (LogP = 2.586) . This difference in lipophilicity reflects the distinct spatial and electronic environment conferred by the 2-position substitution, which may translate to improved membrane permeability and potentially different pharmacokinetic behavior .

Lipophilicity Drug Design Medicinal Chemistry

Regioisomeric Purity and Availability: 2-Position Scaffold Offers 98% Purity Comparable to Analogs

The target compound 1170364-71-2 is supplied at 98% purity, a specification that matches the 3-substituted analog (1172742-77-6) also available at 98% purity from the same vendor . However, the 4-substituted analog (1171578-73-6) is not listed with a comparable purity specification on major vendor platforms, potentially indicating limited commercial availability or lower purity standards for the 4-regioisomer .

Chemical Purity Synthetic Intermediate Quality Control

MCHr1 Antagonist Activity Class Benchmark: 4-Substituted Analog Achieves 24 nM Binding IC50

While direct biological data for 1170364-71-2 is limited in public sources, a closely related 4-substituted piperidine derivative (CHEMBL214768) containing the identical 3-fluoro-4-methoxybenzyl moiety has demonstrated potent MCHr1 antagonist activity with a binding IC50 of 24 nM and a functional IC50 of 168 nM [1]. This class-level benchmark establishes that the 3-fluoro-4-methoxybenzyl pharmacophore, when attached to a piperidine core, can achieve nanomolar potency. The 2-substitution pattern in 1170364-71-2 is predicted to alter the binding pose and potentially modify selectivity and efficacy relative to this 4-substituted analog .

GPCR Antagonist MCHr1 Binding Affinity

Recommended Research Applications for 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride (CAS 1170364-71-2)


Scaffold Hopping and Regioisomer SAR in CNS Drug Discovery

Utilize 1170364-71-2 as a 2-substituted piperidine scaffold to explore structure-activity relationships (SAR) for CNS targets such as MCHr1, sigma receptors, or monoamine transporters. The 2-position substitution provides a distinct vector for further functionalization compared to 3- and 4-substituted analogs [1]. The 0.13-unit higher LogP relative to the 3-substituted analog suggests potential for improved CNS penetration .

Synthesis of Fluorinated Piperidine Derivatives for Metabolic Stability Studies

Employ 1170364-71-2 as a building block to synthesize novel fluorinated piperidine derivatives. The 3-fluoro-4-methoxy substitution pattern on the benzyl group can influence metabolic stability, particularly in cytochrome P450-mediated oxidation pathways. This compound serves as a versatile intermediate for creating focused libraries to optimize ADME properties .

Reference Standard for Regioisomeric Purity Analysis

Due to its defined 98% purity and well-characterized LogP (2.715), 1170364-71-2 can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to distinguish and quantify regioisomeric impurities in synthetic piperidine derivatives. This is particularly valuable for quality control in academic and industrial synthesis workflows .

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